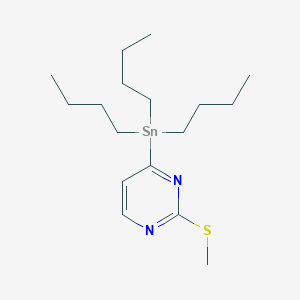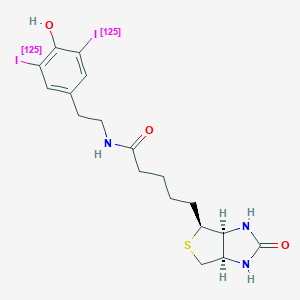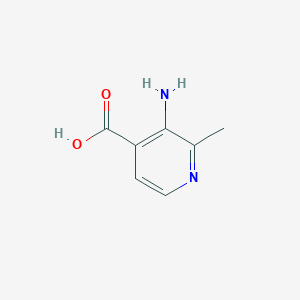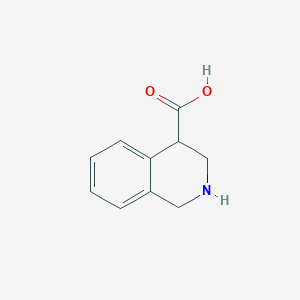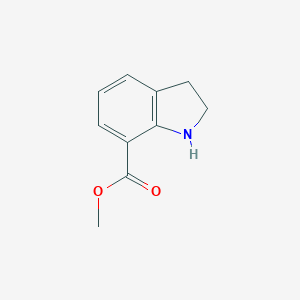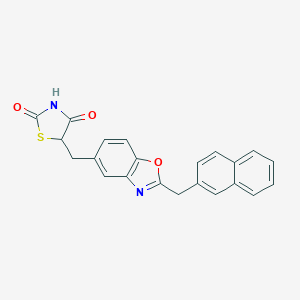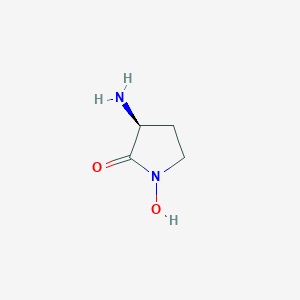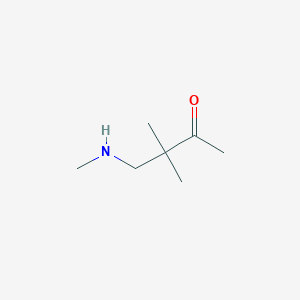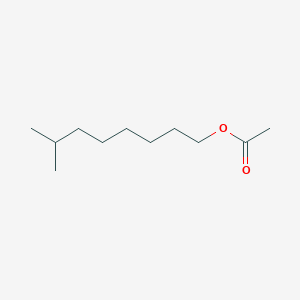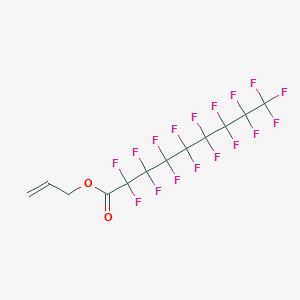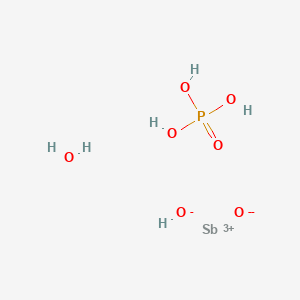
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-
Übersicht
Beschreibung
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has gained significant attention in the scientific community due to its potential applications in diverse fields. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Wirkmechanismus
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cellular processes. This inhibition leads to the disruption of cell growth and division, which ultimately results in the death of the targeted cells.
Biochemical and Physiological Effects:
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal or damaged cells. This compound has also been found to inhibit the growth of fungal cells by disrupting their cell wall. Additionally, it has been shown to reduce inflammation by inhibiting specific enzymes that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- in lab experiments include its high yield and purity, its potential as a treatment for various diseases, and its ability to inhibit specific enzymes. However, its limitations include its unknown mechanism of action and its potential toxicity to healthy cells.
Zukünftige Richtungen
There are several future directions for the research of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo-. One direction is to further study its mechanism of action and identify the specific enzymes that it targets. Another direction is to investigate its potential as a treatment for other diseases, such as viral infections. Additionally, research can be conducted to determine the optimal dosage and delivery method for this compound. Finally, further studies can be conducted to evaluate the potential toxicity of this compound to healthy cells.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- is a novel compound that has several potential scientific research applications. Its synthesis method is well-established, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. There are several future directions for the research of this compound, and further studies are needed to fully understand its potential in various fields of research.
Wissenschaftliche Forschungsanwendungen
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- has several potential scientific research applications. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antifungal properties and has shown promising results against several fungal strains. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
Eigenschaften
CAS-Nummer |
125055-60-9 |
|---|---|
Produktname |
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(1,1-dimethylpropyl)-6-methyl-4-oxo- |
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
6-methyl-N-(2-methylbutan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-5-15(3,4)17-13(19)11-9-16-12-8-6-7-10(2)18(12)14(11)20/h6-9H,5H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
AYONPVPWWQITHN-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Kanonische SMILES |
CCC(C)(C)NC(=O)C1=CN=C2C=CC=C(N2C1=O)C |
Andere CAS-Nummern |
125055-60-9 |
Synonyme |
2-methyl-N-(2-methylbutan-2-yl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4 ,6,8-tetraene-9-carboxamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)
